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Compound of Interest

Compound Name: AF10

Cat. No.: B1192129

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guides and frequently asked questions
(FAQs) to assist you in successfully knocking out the MLLT10 gene using CRISPR-Cas9
technology.

Frequently Asked Questions (FAQSs)

Q1: What is the primary function of MLLT10 and why is it a target for knockout studies?

MLLT10, also known as AF10, is a transcription factor involved in the regulation of gene
expression. It is a known fusion partner with other genes, such as KMT2A (formerly MLL), in
various forms of leukemia. These fusion proteins are thought to play a crucial role in
leukemogenesis. MLLT10 interacts with DOTLL, a histone methyltransferase, and this complex
is involved in the methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This modification is
associated with active transcription. Knocking out MLLT10 can help elucidate its normal
physiological function and its role in disease states, particularly in cancers where its fusion
proteins are implicated.

Q2: I am having trouble finding validated sgRNA sequences for MLLT10. Where can | find
them?

Finding specific, experimentally validated sgRNA sequences for a particular gene can be
challenging. While some public databases and publications provide validated gRNAs, they may
not always be available for every gene of interest. Here are some resources and strategies:
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e Public Databases: Websites like Addgene and GenScript sometimes have databases of
validated gRNAs, although a specific entry for MLLT10 may not always be present.[4] It is
recommended to search these databases using "MLLT10" or its alias "AF10".

o Commercial Vendors: Several companies offer pre-designed and sometimes validated
SgRNA constructs for specific genes. For instance, Genprice lists an MLLT10 sgRNA
CRISPR/Cas9 All-in-One Lentivector.[5]

e Design Your Own: If validated sequences are unavailable, you can design your own using
online tools. It is advisable to design multiple sgRNAS targeting a constitutive exon early in
the gene to maximize the chance of creating a loss-of-function mutation.

Q3: What are the key considerations for designing sgRNAs targeting MLLT10?
When designing sgRNAs for MLLT10 knockout, consider the following:

o Targeting Early Exons: Aim for exons that are present in all or most transcript variants and
are located early in the coding sequence. This increases the likelihood that an insertion or
deletion (indel) will cause a frameshift mutation leading to a premature stop codon and
nonsense-mediated decay of the mRNA.

e On-Target Scoring: Utilize design tools that provide an on-target efficiency score. These
algorithms are trained on large datasets to predict the cutting efficiency of a given sgRNA.

» Off-Target Analysis: A critical step is to perform a thorough off-target analysis using tools that
search the entire genome for potential binding sites with mismatches. Prioritize sgRNAs with
the fewest predicted off-target sites, especially those in other gene-coding regions.

Troubleshooting Guide
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Issue

Possible Cause(s)

Recommended Solution(s)

Low Knockout Efficiency

1. Suboptimal sgRNA design:
The chosen sgRNA may have
poor on-target activity. 2.
Inefficient delivery: The Cas9
and sgRNA are not effectively
entering the target cells. 3. Cell
line characteristics: Some cell
lines are more resistant to
CRISPR-mediated editing due
to efficient DNA repair
mechanisms or difficulty in

transfection.

1. Test multiple sgRNAs: It is
best practice to design and
test at least 2-3 different
sgRNAs targeting your gene of
interest. 2. Optimize delivery
method: For difficult-to-
transfect cells like T-cells or
other immune cells, consider
using lentiviral transduction or
electroporation of
ribonucleoprotein (RNP)
complexes.[6][7][8][9] For RNP
delivery, ensure the molar ratio
of Cas9 protein to sgRNA is
1:1.[8] 3. Select for edited
cells: If your delivery system
includes a selectable marker
(e.g., puromycin resistance) or
a fluorescent reporter (e.g.,
GFP), use selection or cell
sorting to enrich for the
population of cells that have
received the CRISPR

components.

High Off-Target Effects

1. Poor sgRNA specificity: The
SgRNA sequence may have
high homology to other sites in
the genome. 2. High
concentration of CRISPR
components: Excessive
amounts of Cas9 and sgRNA
can increase the likelihood of
off-target cleavage. 3.
Prolonged expression of Cas9:

Continuous expression of the

1. Careful sgRNA selection:
Use off-target prediction tools
and choose sgRNAs with the
highest specificity scores. 2.
Titrate CRISPR components:
Perform a dose-response
experiment to find the lowest
concentration of Cas9 and
sgRNA that still gives
acceptable on-target editing
efficiency. 3. Use RNP
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Cas9 nuclease from a plasmid
can lead to accumulation of

off-target edits over time.

delivery: Delivering the Cas9
protein and sgRNA as a pre-
complexed ribonucleoprotein
(RNP) leads to transient
activity, as the protein is
degraded by the cell over time.
This can significantly reduce
off-target effects compared to

plasmid-based systems.

Difficulty Validating Knockout

1. Inefficient editing: The
knockout efficiency may be too
low to detect at the population
level. 2. Incorrect validation
method: The chosen assay
may not be sensitive enough
to detect low levels of indels.
3. No discernible phenotype:
Knockout of the target gene
may not produce an obvious
change in cell morphology or

viability.

1. Enrich for edited cells: As
mentioned above, use
selection or sorting to increase
the percentage of edited cells
in your population. 2. Use
sensitive detection methods:
For initial screening, mismatch
cleavage assays (e.g., T7
Endonuclease I) can be used.
For confirmation and
quantification of editing
efficiency, Next-Generation
Sequencing (NGS) of the
target locus is the gold
standard. For protein-level
validation, Western blotting is
essential. 3. Perform single-
cell cloning: To isolate a pure
population of knockout cells,
perform single-cell cloning and
screen individual clones for the
desired mutation and loss of

protein expression.

Experimental Protocols
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Protocol: Lentiviral Transduction for MLLT10 Knockout
in T-Cells

This protocol is adapted for hard-to-transfect cells like T-cells, utilizing lentiviral delivery for
stable integration of the CRISPR components.

1. sgRNA Design and Cloning:
o Design 2-3 sgRNAs targeting an early exon of MLLT10.

» Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a
selectable marker (e.g., puromycin).

2. Lentivirus Production:

o Co-transfect HEK293T cells with the lentiviral vector containing your MLLT10 sgRNA and
packaging plasmids (e.g., psPAX2 and pMD2.G).

» Harvest the viral supernatant 48-72 hours post-transfection.

o Concentrate the virus and determine the viral titer.

3. T-Cell Transduction:

e Activate primary human T-cells using appropriate stimuli (e.g., CD3/CD28 beads).

e Transduce the activated T-cells with the MLLT10-targeting lentivirus at a multiplicity of
infection (MOI) optimized for your cells.

» Spin-infect the cells to enhance transduction efficiency.

4. Selection and Expansion:

» 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
e Expand the surviving cells in culture.

5. Validation of Knockout:
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e Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the
target region by PCR and assess for indels using a mismatch cleavage assay or by Sanger
sequencing of cloned PCR products. For quantitative analysis, perform Next-Generation
Sequencing.

o Protein Analysis: Perform a Western blot using a validated MLLT10 antibody to confirm the
absence of the protein.

Protocol: Ribonucleoprotein (RNP) Electroporation for
MLLT10 Knockout

This protocol is for the rapid and transient delivery of CRISPR components, which can
minimize off-target effects.

1. Preparation of RNP Complexes:
e Resuspend synthetic sgRNA targeting MLLT10 in TE buffer.

¢ Mix the sgRNA and Cas9 protein (e.g., TrueCut Cas9 Protein v2) at a 1:1 molar ratio in an
RNase-free tube.[8]

¢ Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
2. Cell Preparation:

e Harvest your target cells and wash them with a suitable electroporation buffer.

» Resuspend the cells at the desired concentration for electroporation.

3. Electroporation:

o Mix the cell suspension with the pre-formed RNP complexes.

o Transfer the mixture to an electroporation cuvette.

» Deliver the electrical pulse using an electroporation system (e.g., Neon Transfection System)
with parameters optimized for your cell type.
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Immediately transfer the electroporated cells to pre-warmed culture medium.

4. Post-Electroporation Culture and Validation:

Culture the cells for 48-72 hours.

Validate the knockout using the methods described in the lentiviral protocol (genomic DNA

and protein analysis).
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Caption: MLLT10 in the Wnt Signaling Pathway.
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Caption: General Workflow for MLLT10 CRISPR Knockout.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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